19F NMR Diastereomeric Non-Equivalence for Enantiomeric Purity Determination of α-Substituted Acids
The (R)-enantiomer serves as a chiral derivatizing agent that enables determination of enantiomeric purity of α-substituted acids via 19F NMR spectroscopy. Derivatization produces diastereomeric amides whose 19F NMR signals exhibit a measurable non-equivalence range of 0.05–0.09 ppm [1]. This separation is sufficient for integration and quantitation of enantiomeric ratios. Racemic material would generate a 1:1 mixture of diastereomers with overlapping signals, obscuring accurate quantitation; the (S)-enantiomer would invert the stereochemical correlation of signal assignment.
| Evidence Dimension | 19F NMR chemical shift difference between diastereomeric amides |
|---|---|
| Target Compound Data | 0.05–0.09 ppm separation for diastereomeric amides derived from (R)-2,2,2-trifluoro-1-phenylethylamine |
| Comparator Or Baseline | Racemate: generates both diastereomers simultaneously; (S)-enantiomer: yields opposite diastereomeric pairs with inverted NMR correlation |
| Quantified Difference | Not directly quantified as difference; separation magnitude of 0.05–0.09 ppm is the reported measurable window |
| Conditions | 19F NMR of amide derivatives of chiral α-substituted acids prepared from 2,2,2-trifluoro-1-phenylethylamine |
Why This Matters
The 0.05–0.09 ppm separation provides sufficient resolution for quantitating enantiomeric purity of α-substituted acids, a capability lost when using racemic material.
- [1] Wang Mosher. 19F NMR non-equivalence of diastereomeric amides of 2,2,2-trifluoro-1-phenylethylamine. Tetrahedron Letters. 1991;32(8):987-990. View Source
